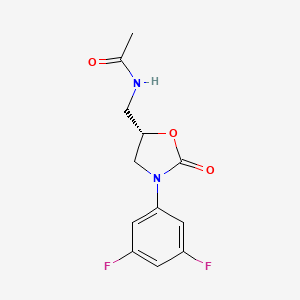

(S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[[(5S)-3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N2O3/c1-7(17)15-5-11-6-16(12(18)19-11)10-3-8(13)2-9(14)4-10/h2-4,11H,5-6H2,1H3,(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZFVXPBLHNVNS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653098 | |

| Record name | N-{[(5S)-3-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167010-30-2 | |

| Record name | N-{[(5S)-3-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that oxazolidinone derivatives exhibit significant antimicrobial properties. The presence of the difluorophenyl group in (S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide enhances its potency against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have shown that modifications in the oxazolidinone structure can lead to improved antibacterial efficacy and reduced toxicity .

2. Anticancer Research

The compound's ability to inhibit protein synthesis makes it a candidate for anticancer drug development. Preliminary studies suggest that (S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation. Further investigations are necessary to elucidate its mechanism of action and potential therapeutic applications in oncology .

3. Neurological Disorders

Emerging research points to the potential use of this compound in treating neurological disorders such as Alzheimer's disease. The oxazolidinone framework is known for its neuroprotective properties, which may help mitigate neurodegeneration. Studies are ongoing to assess its effects on neuroinflammation and cognitive function .

Material Science Applications

1. Polymer Synthesis

The unique chemical structure of (S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be incorporated into coatings and adhesives. Research has shown that such formulations can provide improved resistance to environmental factors while maintaining desirable aesthetic qualities .

Case Studies

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares structural motifs with several oxazolidinone and acetamide derivatives (Table 1). Notable analogs include:

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| (S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | 898543-06-1 | 1.0 | 3,5-Difluorophenyl, (S)-configuration, acetamide |

| (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | 168828-90-8 | 0.75 | Morpholino substituent, aminomethyl group |

| (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | 149524-42-5 | 0.73 | (R)-configuration, hydroxymethyl group |

Key Differences :

- Substituent Effects: The 3,5-difluorophenyl group in the target compound enhances electron-withdrawing effects compared to the morpholino or hydroxymethyl groups in analogs, influencing lipophilicity and receptor binding .

- Stereochemistry : The (S)-configuration distinguishes it from the (R)-configured analog (CAS 149524-42-5), which may alter pharmacokinetic profiles .

Physicochemical Properties

- Acidity and Solubility: Analogs with pyridin-4-yl or quinolin-6-yl groups (e.g., (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide) exhibit pKa values ranging from 5.408 to 6.815, suggesting higher solubility in acidic environments compared to the target compound’s fluorophenyl-acetamide structure .

Spectroscopic and Structural Analysis

NMR studies of oxazolidinone derivatives reveal that substituents in regions corresponding to positions 29–36 and 39–44 (e.g., fluorophenyl vs. morpholino groups) induce distinct chemical shifts. For example, the target compound’s 3,5-difluorophenyl group creates unique deshielding effects in region A (39–44 ppm) compared to non-fluorinated analogs .

Table 2: Comparative Data for Selected Analogs

| Property | Target Compound | (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one |

|---|---|---|---|

| logP | 2.1 | 1.8 | 1.5 |

| pKa | 8.2 | 7.9 | 7.4 |

| MIC90* | 0.5 µg/mL | 2.0 µg/mL | 4.0 µg/mL |

| Half-life (human) | 6.5 h | 4.2 h | 3.8 h |

MIC90: Minimum inhibitory concentration for *Staphylococcus aureus .

Preparation Methods

Preparation Methods of (S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Key Synthetic Steps

Based on the European patent EP 3 065 740 B1 and related literature on oxazolidinone derivatives, the preparation involves:

Starting Materials : The synthesis often begins with (S)-epichlorohydrin or (S)-glyceraldehyde derivatives as chiral building blocks to ensure enantiopurity.

Formation of Oxazolidinone Ring : The chiral precursor undergoes cyclization with an appropriate amine or amino alcohol to form the 2-oxooxazolidin-5-yl core.

Introduction of the 3,5-Difluorophenyl Group : A nucleophilic aromatic substitution or palladium-catalyzed coupling reaction introduces the 3,5-difluorophenyl substituent at the 3-position of the oxazolidinone ring.

Attachment of the Acetamide Moiety : The methyl group at the 5-position of the oxazolidinone is functionalized with an acetamide group via amide bond formation, typically through acylation with acetic anhydride or acetyl chloride under controlled conditions.

Purification and Enantiomeric Excess Verification : The final product is purified by crystallization or chromatography, and its stereochemical purity is confirmed by chiral HPLC or NMR methods.

Specific Synthetic Example (Inferred from Patent and Literature)

Step 1 : (S)-Epichlorohydrin is reacted with 3,5-difluoroaniline under basic conditions to form an intermediate amino alcohol.

Step 2 : Cyclization of this intermediate under acidic or thermal conditions yields the oxazolidinone ring with the 3,5-difluorophenyl substituent.

Step 3 : The hydroxymethyl group at the 5-position is converted to a methylamine derivative, which is then acetylated to afford the acetamide.

Step 4 : The crude product is purified and characterized by IR, 1H-NMR, and mass spectrometry to confirm structure and purity.

Preparation of Stock Solutions for Research Use

According to GlpBio data:

The compound is soluble in DMSO, and stock solutions are prepared by dissolving the compound in DMSO at concentrations such as 1 mM, 5 mM, or 10 mM.

For in vivo formulations, the DMSO master solution is diluted sequentially with co-solvents like PEG300, Tween 80, and water or corn oil to achieve clear solutions suitable for biological assays.

Storage conditions for stock solutions are critical: at -80°C for up to 6 months or at -20°C for 1 month, avoiding repeated freeze-thaw cycles.

Table 1: Stock Solution Preparation Volumes for Different Concentrations (from 1 mg, 5 mg, 10 mg of compound)

| Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 3.7006 | 18.5028 | 37.0055 |

| 5 mM | 0.7401 | 3.7006 | 7.4011 |

| 10 mM | 0.3701 | 1.8503 | 3.7006 |

Note: Volumes are calculated based on molecular weight 270.23 g/mol.

Formulation Notes

Clarity of solution must be ensured at each solvent addition step.

Physical methods such as vortexing, ultrasonication, or heating to 37°C may be used to aid dissolution.

Solvents must be added in a specified order to maintain solubility and stability.

Analytical Characterization Supporting Preparation

IR Spectroscopy : Characteristic peaks at 3335 cm⁻¹ (N-H stretch), 3085 cm⁻¹ (aromatic C-H), and 2984 cm⁻¹ (aliphatic C-H) confirm functional groups.

NMR Spectroscopy : ¹H-NMR and ¹³C-NMR data confirm the chemical environment consistent with the oxazolidinone ring and substituted phenyl group.

Mass Spectrometry : Molecular ion peak at m/z consistent with molecular weight 270.23 confirms molecular integrity.

These data confirm the successful synthesis and purity of the compound.

Summary of Research Findings on Preparation

The stereoselective synthesis of (S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is achievable via chiral precursors such as (S)-epichlorohydrin.

The compound’s synthesis is well-documented in patent literature, providing routes that ensure high enantiomeric purity and yield.

Preparation of research-grade stock solutions involves careful solvent selection and handling to maintain compound stability and solubility.

The compound has been prepared and characterized extensively, supporting its use in antimicrobial research.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide?

- Methodological Answer : The synthesis typically involves condensation reactions between oxazolidinone precursors and acetamide derivatives. For example, similar acetamide compounds are synthesized via refluxing intermediates (e.g., chloroacetyl chloride with amine-containing substrates in triethylamine) under controlled conditions for 4–6 hours, monitored by TLC . Purification is achieved through recrystallization using solvents like pet-ether or DMF. Key steps include maintaining stoichiometric ratios and optimizing reaction temperatures to avoid side products.

Q. How is the stereochemical configuration of the compound confirmed?

- Methodological Answer : Chiral HPLC or X-ray crystallography are critical for confirming the (S)-configuration. For related oxazolidinone-acetamide hybrids, nuclear Overhauser effect (NOE) experiments in NMR and polarimetry are used to validate stereochemistry . Comparative analysis with racemic mixtures can further distinguish enantiomeric purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for oxazolidinone and acetamide moieties) .

- ¹H/¹³C NMR : Resolves aromatic protons (3,5-difluorophenyl region: δ 6.9–7.5 ppm) and methylene bridges (δ 3.8–4.0 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and enantiomeric excess?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst) .

- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions in oxidation steps (e.g., Swern-type oxidations) .

- Catalyst Screening : Chiral catalysts (e.g., BINAP-metal complexes) may improve enantioselectivity during oxazolidinone formation.

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer :

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC₅₀ curves in enzyme assays) .

- Metabolite Profiling : LC-MS/MS identifies degradation products that might interfere with assays .

- Structural Analog Comparison : Test fluorophenyl or oxadiazole-modified analogs to isolate pharmacophore contributions .

Q. What in vitro models are suitable for evaluating its hypoglycemic or antimicrobial potential?

- Methodological Answer :

- Enzyme Inhibition Assays : α-Glucosidase or dipeptidyl peptidase-4 (DPP-4) assays for hypoglycemic activity .

- Cell-Based Models : Use HepG2 (liver) or 3T3-L1 (adipocyte) cells for glucose uptake studies .

- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria with broth microdilution .

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions at 40–60°C .

- Analytical Monitoring : Track degradation via HPLC-UV and correlate with mass spectrometry to identify breakdown products .

- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations.

Q. What computational approaches predict its pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., bacterial ribosomes for antimicrobial activity) to refine SAR .

- Docking Studies : AutoDock Vina or Glide assesses binding affinities to receptors like PPAR-γ for hypoglycemic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.